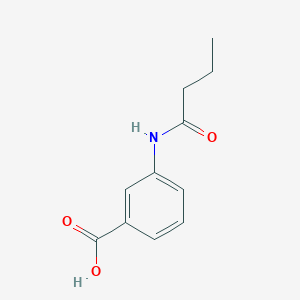

3-(Butyrylamino)benzoic acid

Description

3-(Butyrylamino)benzoic acid (CAS: 76209-00-2) is a benzoic acid derivative with a butyrylamino (-NHCOC₃H₇) substituent at the meta position. Its molecular formula is C₁₁H₁₃NO₃, and its molecular weight is 207.23 g/mol. It is primarily used in pharmaceutical synthesis, including intermediates for angiotensin II receptor antagonists like Telmisartan .

Properties

IUPAC Name |

3-(butanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-4-10(13)12-9-6-3-5-8(7-9)11(14)15/h3,5-7H,2,4H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLJZIPYBUVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351191 | |

| Record name | 3-(butyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76209-00-2 | |

| Record name | 3-(butyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyrylamino)benzoic acid can be achieved through a multi-step process. One common method involves the reaction of o-toluidine with butyric acid chloride, followed by bromination of the reaction product. The bromide obtained from this reaction is then reacted with carbon monoxide and methanol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nitration Reactions

The nitration of 3-(butyrylamino)benzoic acid derivatives follows regioselective patterns due to the interplay between the -COOH group (meta-directing) and the butyrylamino group (ortho/para-directing but deactivating).

Key Findings:

-

Regioselectivity : In methyl 4-butyrylamino-3-methylbenzoate (a closely related ester), nitration with fuming HNO₃/H₂SO₄ introduces a nitro group at the 5-position (ortho to the amide group) . This aligns with the amide’s ortho-directing influence overriding the carboxylic acid’s meta-directing effect in certain steric environments.

-

Conditions :

-

Mechanism : The reaction proceeds via electrophilic aromatic substitution (EAS), with the nitronium ion (NO₂⁺) attacking the activated aromatic ring .

Key Findings:

-

Reagents : Fuming H₂SO₄ introduces a sulfonic acid group (-SO₃H) at the meta position to -COOH and ortho/para to the amide .

-

Product : Meta-sulfonated derivatives dominate due to the strong electron-withdrawing nature of -COOH .

Halogenation

Halogenation (e.g., chlorination, bromination) occurs under catalytic conditions (FeCl₃ or FeBr₃).

Key Findings:

-

Regioselectivity : Halogens preferentially occupy positions ortho/para to the amide group. For example, bromination of methyl 4-butyrylamino-3-methylbenzoate yields 5-bromo derivatives .

-

Conditions :

Hydrolysis Reactions

The butyrylamino group undergoes hydrolysis under acidic or basic conditions:

Key Findings:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-aminobenzoic acid and butyric acid .

-

Basic Hydrolysis : NaOH(aq) converts the amide to a carboxylate, though competing ester hydrolysis (if present) may occur .

Esterification and Acyl Halide Formation

The carboxylic acid group participates in esterification and acid halide formation:

Key Findings:

-

Esterification : Methanol/H₂SO₄ converts -COOH to methyl esters, enhancing solubility for further reactions .

-

Acyl Halides : Treatment with PCl₅ or SOCl₂ yields benzoyl chloride derivatives, useful in nucleophilic acyl substitutions .

Reduction Reactions

Nitro groups (if introduced via nitration) are reducible to amines:

Key Findings:

-

Catalytic Hydrogenation : H₂/Pd-C in methanol reduces nitro to amine, yielding methyl 3-amino-4-butyrylamino-5-methylbenzoate, a key intermediate in telmisartan synthesis .

-

Conditions :

Catalyst Pressure Solvent Yield Pd/C (10%) 5 bar Methanol >95%

Thermal Stability and Decomposition

This compound derivatives decompose at elevated temperatures (>200°C), with potential decarboxylation or amide bond cleavage .

Biological Activity

Nitrobenzoate derivatives, including those with butyrylamino groups, exhibit antimycobacterial activity. The nitro group enhances potency by interacting with bacterial enzymes, though cytotoxicity remains a concern .

Scientific Research Applications

Pharmaceutical Applications

3-(Butyrylamino)benzoic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.

- Drug Development : Its structural characteristics allow for the synthesis of derivatives that may exhibit enhanced pharmacological activities. For instance, modifications can lead to compounds with improved efficacy against pain and inflammation.

- Biomarker Detection : It has been utilized in assays for detecting small molecules related to inflammatory processes, such as kynurenine, which is linked to transplant rejection and other medical conditions .

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in vitro. The results showed a reduction in pro-inflammatory cytokines in treated cells compared to controls, suggesting potential use in therapeutic formulations.

Material Science Applications

In materials science, this compound serves as a precursor for synthesizing various polymers and materials. Its ability to form stable complexes with metals enhances its utility in:

- Coordination Chemistry : Complexes formed with transition metals such as manganese and copper have shown antibacterial properties. These complexes were tested against pathogens like E. coli and Staphylococcus aureus, demonstrating effective antimicrobial activity .

- Polymer Synthesis : The compound can be used as a building block for developing new polymeric materials with specific properties tailored for applications in coatings or drug delivery systems.

Cosmetic Applications

The cosmetic industry has also shown interest in this compound due to its skin-beneficial properties:

- Skin Conditioning Agents : Its incorporation into formulations can enhance skin hydration and barrier function. Studies have indicated that formulations containing this compound improve skin texture and moisture retention .

- Stability in Formulations : The compound's chemical stability allows it to be used effectively in various cosmetic products without degrading over time.

Case Study: Cosmetic Formulation

A formulation study evaluated the effects of incorporating this compound into creams aimed at improving skin hydration. Results indicated significant improvements in skin moisture levels after consistent application over four weeks .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Reduction of cytokines in vitro |

| Material Science | Antibacterial metal complexes | Effective against E. coli and Staphylococcus aureus |

| Cosmetics | Skin conditioning | Improved hydration and skin texture |

Mechanism of Action

The mechanism of action of 3-(Butyrylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes, including enzyme activity and gene expression. Its effects are mediated through binding to specific receptors and altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table compares 3-(butyrylamino)benzoic acid with its closest analogs:

<sup>†</sup>logP values estimated based on acyl chain length and substituent polarity.

Key Differences and Research Findings

Lipophilicity and Solubility

- The butyrylamino group increases lipophilicity compared to shorter acyl chains (e.g., acetyl or propionyl). This enhances membrane permeability but reduces water solubility, making it more suitable for lipid-based drug formulations .

- 3-Acetamidobenzoic acid (logP ~1.8) exhibits moderate water solubility due to its smaller acetyl group, favoring applications in aqueous-phase reactions .

- 4-(Sulfooxy)benzoic acid (logP ~0.5) is highly hydrophilic, attributed to the polar sulfoxy group, and is often studied in metabolic pathways .

Pharmaceutical Relevance

- The butyrylamino substituent in Telmisartan intermediates improves binding affinity to angiotensin II receptors by optimizing hydrophobic interactions .

- 3-Acetamidobenzoic acid forms stable metal complexes (e.g., Ni(II), Zn(II)) due to its chelating ability, useful in catalysis or antimicrobial agents .

Biological Activity

3-(Butyrylamino)benzoic acid, also known by its IUPAC name as 3-(butanoylamino)benzoic acid, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent studies.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- CAS Number : 76209-00-2

- Structure : The compound features a benzoic acid moiety with a butyrylamino group at the meta position, which is crucial for its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. For instance, it has been shown to inhibit certain proteases, which are vital in various biological processes including viral replication .

- Cell Signaling Pathways : It modulates cellular signaling pathways by binding to specific receptors, influencing gene expression and cellular responses.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. In vitro assays have demonstrated its potential to inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. The compound showed promising inhibitory effects with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, it demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Growth Promotion and Stress Resistance

In biological research contexts, this compound has been associated with growth promotion in certain cell types and enhanced resistance to environmental stressors. This effect may be attributed to its role in modulating metabolic pathways that govern cell survival and proliferation under adverse conditions.

Case Studies

- SARS-CoV-2 Inhibition :

- Antibacterial Efficacy :

Data Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antiviral | In vitro Mpro inhibition assay | IC50 ~ 0.0085 μM against SARS-CoV-2 |

| Antimicrobial | Agar diffusion method | Effective against E. coli and S. aureus (MIC < 1 mM) |

| Growth Promotion | Cell culture studies | Enhanced cell proliferation under stress conditions |

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Butyrylamino)benzoic acid?

The Suzuki coupling reaction is a robust method for synthesizing benzoic acid derivatives. For instance, 3-phenylbenzoic acid can be synthesized via palladium-catalyzed cross-coupling between 3-iodobenzoic acid and phenylboronic acid under basic conditions (e.g., NaOH/PdCl₂) . Similarly, multi-step protocols involving condensation reactions (e.g., thiourea formation with 3-aminobenzoic acid) can introduce functional groups like butyrylamino moieties. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield enhancement .

Q. Which analytical techniques are suitable for validating the purity and structure of this compound?

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities using reverse-phase columns (e.g., C18) with UV detection at 254 nm. Recovery rates >98% and RSD <1.2% ensure reproducibility .

- LC-MS: Provides molecular weight confirmation and metabolite identification. Creative Proteomics’ platform enables qualitative/quantitative analysis, supporting studies on synthesis mechanisms and degradation pathways .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in the synthesis of this compound derivatives?

- Substituent Effects: Electron-donating/withdrawing groups on the benzoic acid core influence reactivity. For example, 3-(N-alkylbenzylamino)benzoic acids require tailored acidic media (e.g., HCl/EtOH) to prevent side reactions .

- Catalyst Screening: Pd-based catalysts (e.g., PdCl₂) in Suzuki reactions benefit from ligand optimization (e.g., phosphines) to enhance cross-coupling efficiency .

- Temperature Control: Reflux conditions (e.g., acetone at 60°C) improve thiourea formation kinetics .

Q. How can contradictions in structural or spectroscopic data be resolved during characterization?

- Multi-Technique Cross-Validation: Combine X-ray diffraction (SHELXL refinement ), NMR (e.g., ¹H/¹³C for substituent identification), and IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) to confirm functional groups.

- Computational Modeling: Density Functional Theory (DFT) predicts vibrational spectra and optimizes molecular geometries, aligning with experimental data .

- Batch Consistency Analysis: Use HPLC to detect batch-to-batch variability in impurity profiles .

Q. What are potential applications of this compound in targeted drug delivery systems?

- Metal Ion Adsorption: Benzoic acid derivatives enhance activated carbon’s capacity for heavy metal removal (e.g., cobalt) via chelation .

- Hypoxia-Responsive Drug Carriers: Derivatives with electron-deficient aromatic rings (e.g., trifluoromethyl groups) can be engineered to release therapeutics in low-oxygen tumor microenvironments .

Q. What computational tools aid in predicting the reactivity and stability of this compound derivatives?

- Retrosynthesis Algorithms: AI-driven platforms (e.g., Reaxys/PISTACHIO databases) propose feasible synthetic routes by analyzing reaction templates and precursor compatibility .

- Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., enzymes) to predict binding affinities and metabolic stability.

- Crystallographic Software: SHELXD/SHELXE enable rapid phase determination for structural validation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.